2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1797557-93-7
VCID: VC5065632
InChI: InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl
Molecular Formula: C21H15ClN4OS
Molecular Weight: 406.89

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

CAS No.: 1797557-93-7

VCID: VC5065632

Molecular Formula: C21H15ClN4OS

Molecular Weight: 406.89

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide - 1797557-93-7

Description

2-Chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that integrates features of benzamide, pyridine, and thiazole structures. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including potential applications in medicinal chemistry. The presence of a pyridine ring and a thiazole moiety, along with the benzamide group, suggests its potential in drug design due to its ability to interact with various biological targets.

Synthesis

The synthesis of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. These may include the formation of the thiazole ring, followed by the introduction of the pyridine and phenyl groups through coupling reactions. The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Analytical Techniques

Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared (FTIR) spectroscopy are commonly employed to monitor the progress of the reactions and characterize the final product.

TechniquePurpose
TLCMonitoring reaction progress and purity
NMR SpectroscopyStructural characterization
FTIR SpectroscopyFunctional group identification

Potential Applications

Benzamide derivatives, including 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, have been explored for their potential therapeutic applications. These include roles as kinase inhibitors in cancer therapy and other biological activities relevant to drug discovery.

ApplicationDescription
Kinase InhibitionPotential use in cancer therapy
Drug DiscoveryExploration of biological activities for therapeutic purposes
CAS No. 1797557-93-7
Product Name 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
Molecular Formula C21H15ClN4OS
Molecular Weight 406.89
IUPAC Name 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Standard InChI InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26)
Standard InChIKey QUFRFALSJMMUJF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl
Solubility not available
PubChem Compound 72720052
Last Modified Aug 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator